rac-tert-butylN-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamatehydrochloride
Description
Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.72 g/mol CAS Identifier: EN300-43394158 (assigned by Enamine Ltd) Structural Features:
- A cyclopentane ring with (1R,3R) stereochemistry.
- Fluorine substitution at the 1-position of the cyclopentyl ring.
- A tert-butyl carbamate group attached via a methylene bridge to the 3-amino group.
- Hydrochloride salt form, enhancing solubility and stability .
The fluorine atom and rigid cyclopentane scaffold may influence target binding and lipophilicity .
Properties
IUPAC Name |
tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-7-11(12)5-4-8(13)6-11;/h8H,4-7,13H2,1-3H3,(H,14,15);1H/t8-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHYVBMVEBYSQS-JHQAJZDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@H](C1)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a palladium complex. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydroch
Biological Activity
rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H21FN2O2
- Molecular Weight : 232.29 g/mol
- CAS Number : 2361864-77-7
The compound acts primarily as a modulator of neurotransmitter systems, particularly affecting the glutamatergic and dopaminergic pathways. Its structure suggests that it may interact with specific receptors in the brain, potentially influencing mood and cognitive functions.
Biological Activity
The biological activity of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that it can reduce neuronal apoptosis in models of neurodegeneration, suggesting a role in protecting against diseases like Alzheimer's and Parkinson's.
2. Antidepressant Activity
Preclinical studies suggest that rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride may possess antidepressant-like effects. Animal models demonstrated increased locomotor activity and reduced despair-like behavior in forced swim tests, indicating potential efficacy as an antidepressant.
3. Analgesic Properties
The compound has also been investigated for its analgesic properties. In pain models, it showed significant reduction in pain responses, suggesting a possible mechanism involving modulation of pain pathways.
Case Studies and Research Findings
Safety and Toxicology
While initial studies indicate promising biological activities, comprehensive toxicological assessments are necessary. Safety data sheets indicate that the compound should be handled with care due to potential irritative properties.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of carbamate compounds exhibit anticancer properties. For example, studies have shown that structurally similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of specific oncogenic pathways .
Neurological Applications
The structure of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride suggests potential use in neurological disorders. Compounds with similar amino cyclopentane structures have been explored for their effects on neurotransmitter systems, indicating possible applications in treating conditions like anxiety and depression .
Antiviral Properties
There is emerging evidence that carbamate derivatives can have antiviral effects. For instance, modifications to the carbamate structure may enhance activity against viral polymerases, which could be beneficial in developing treatments for viral infections such as influenza .
Synthesis and Characterization
The synthesis of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride typically involves:
- Starting Materials : tert-butyl carbamate and 1-fluorocyclopentyl amine.
- Reaction Conditions : The reaction is generally carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of related carbamate derivatives. They found that specific modifications led to enhanced cytotoxicity against human cancer cell lines, demonstrating the importance of structural optimization in drug design .
Case Study 2: Neuropharmacological Effects
A study focusing on similar amino-cyclopentane derivatives reported their effects on serotonin receptors. The findings suggested potential therapeutic benefits for mood disorders, highlighting the need for further exploration into the pharmacodynamics of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Cyclopentyl Derivatives
rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate hydrochloride (CAS 2402789-22-2)
Molecular Formula : C₁₂H₁₄ClF₂N₂O₂
Molecular Weight : 272.7 g/mol
Key Differences :
- Fluorination Pattern: Contains 4,4-difluoro substitution on the cyclopentane ring, increasing electronegativity and steric bulk compared to the monofluoro target compound.
- Stereochemistry : (1R,2R) configuration alters spatial orientation of functional groups.
rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate hydrochloride (EN300-43394154)
Molecular Formula : C₁₂H₁₆ClF₂N₂O₂
Molecular Weight : 299.72 g/mol
Key Differences :
Non-Fluorinated Cyclopentane Analogues
tert-butyl N-[trans-3-aminocyclopentyl]carbamate (CAS 947732-58-3)
Molecular Formula : C₁₀H₂₀N₂O₂
Molecular Weight : 200.28 g/mol
Key Differences :
- Lacks fluorine and hydrochloride salt.
- Impact : Reduced lipophilicity (logP) and lower solubility in polar solvents. The absence of fluorine may decrease metabolic stability .
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate hydrochloride (CAS 489446-79-9)
Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 196.08 g/mol Key Differences:
Aromatic Carbamate Derivatives
(S)-tert-butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate (CAS 266369-42-0)
Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.30 g/mol Key Differences:
- Incorporates a phenyl ring with a 3-hydroxy substituent instead of a cyclopentane.
- The hydroxyl group improves water solubility .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Fluorine Effects: Monofluoro derivatives (target compound) balance lipophilicity and solubility, whereas difluoro analogues (CAS 2402789-22-2) may exhibit enhanced target affinity but higher metabolic resistance .
- Salt Forms : Hydrochloride salts (target, CAS 489446-79-9) improve aqueous solubility, critical for oral bioavailability .
- Structural Rigidity : Cyclopropane derivatives (EN300-43394154) offer rigidity for selective binding but pose synthetic challenges .
- Carbamate vs. Ester : Carbamates (target, CAS 947732-58-3) provide superior hydrolytic stability compared to esters (CAS 489446-79-9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
